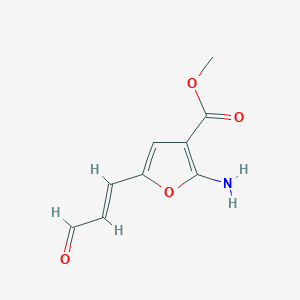
(E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is an organic compound belonging to the furan family. This compound features a furan ring substituted with an amino group, a carboxylate ester, and an enone side chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with an appropriate amino ester under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone side chain can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-Methyl 2-amino-5-(3-oxoprop-1-en-1-yl)furan-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group and enone side chain can interact with enzymes and receptors, modulating biological pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the amino and enone substituents.
2-Amino-5-methylfuran-3-carboxylate: Similar structure but with a methyl group instead of the enone side chain.
Uniqueness
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
162273-64-5 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-5-6(3-2-4-11)14-8(7)10/h2-5H,10H2,1H3/b3-2+ |
InChI Key |
CBNIZHMJJHNHGL-NSCUHMNNSA-N |
SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Isomeric SMILES |
COC(=O)C1=C(OC(=C1)/C=C/C=O)N |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Synonyms |
3-Furancarboxylicacid,2-amino-5-(3-oxo-1-propenyl)-,methylester,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


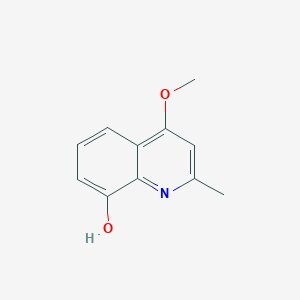
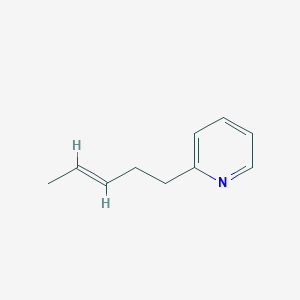
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
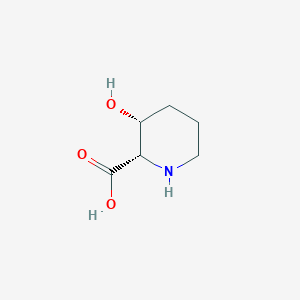

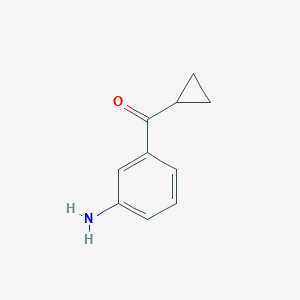
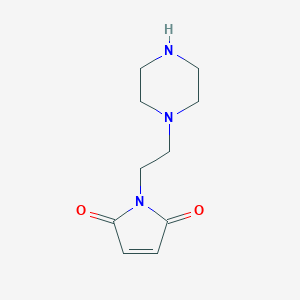
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
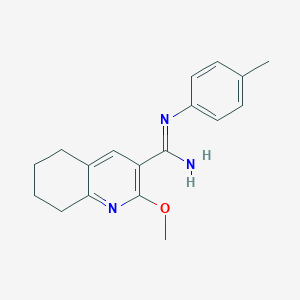
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)


![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)
